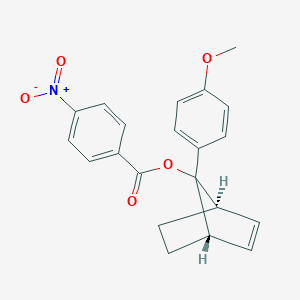

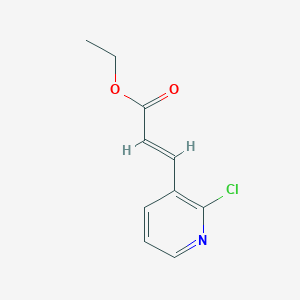

4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally related to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid has been reported in various studies. For example, Balazs et al. (1970) described the synthesis of a compound through reactions that share similarities with the potential synthesis routes for 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid, emphasizing the method's relevance in alkylation reactions (Balazs, Anderson, Iwamoto, & Lim, 1970). Furthermore, the preparation and characterization of derivatives, indicating methods that could be adapted for synthesizing 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid, have been explored (Moreau & Madelmont, 1974).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and spectroscopic methods, provide insights into the configuration and conformation of chemical compounds. For instance, Centore et al. (1993) discussed the crystal structure of a related dicarboxylic acid, shedding light on the structural aspects that could be relevant to understanding 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid's geometry (Centore, Ciajolo, & Tuzi, 1993).

Chemical Reactions and Properties

The reactivity of compounds similar to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid has been studied, providing insights into their chemical behavior. For example, Uneyama et al. (1983) described the electrochemical preparation of a chlorinated compound, highlighting reaction mechanisms that might be applicable to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

科学的研究の応用

Environmental Impact and Degradation

2,4-Dichlorophenoxyacetic acid (2,4-D) , closely related to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid, is extensively used worldwide in agriculture to control pests. Its environmental presence has raised concerns due to potential toxic effects on non-target organisms, including aquatic species and possibly humans. Research focusing on the environmental fate, behavior, and eco-toxicological effects of 2,4-D aims to understand its impact and guide mitigation strategies to protect ecosystems and public health. Various studies have highlighted the necessity of developing efficient degradation techniques to address the pollution caused by 2,4-D and similar compounds in water sources and agricultural environments. Advanced oxidation processes (AOPs) have shown promise in degrading 2,4-D efficiently, underlining the importance of further research in this area to enhance degradation mechanisms and reduce environmental and human health risks associated with pesticide use (Islam et al., 2017).

Analytical and Monitoring Techniques

Biomonitoring and Analytical Methods for 2,4-D and similar compounds have been developed to assess their presence in the environment and organisms. These methods are critical for understanding the extent of exposure and facilitating risk assessments. Techniques such as biomonitoring equivalents, which compare urinary concentrations with reference doses, provide insights into the margin of safety for various population groups exposed to 2,4-D. This approach helps in integrating biomonitoring data into risk assessments, offering a comprehensive view of the potential health implications of exposure (Aylward et al., 2009).

特性

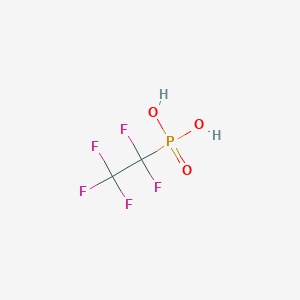

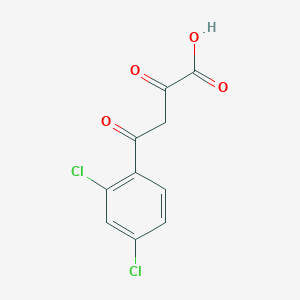

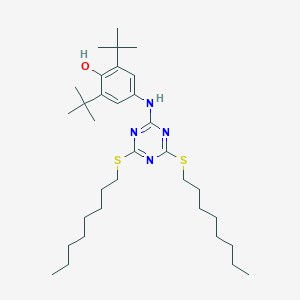

IUPAC Name |

4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O4/c11-5-1-2-6(7(12)3-5)8(13)4-9(14)10(15)16/h1-3H,4H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFICNZDWSKKRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378073 |

Source

|

| Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid | |

CAS RN |

105356-70-5 |

Source

|

| Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)